molecular formula C23H25N3O4 B2764364 3-hydroxy-4-(4-methylbenzoyl)-1-(2-morpholinoethyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one CAS No. 381702-55-2

3-hydroxy-4-(4-methylbenzoyl)-1-(2-morpholinoethyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B2764364
CAS No.: 381702-55-2
M. Wt: 407.47
InChI Key: CUCJKEPGZFEMJM-UHFFFAOYSA-N
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Description

3-hydroxy-4-(4-methylbenzoyl)-1-(2-morpholinoethyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C23H25N3O4 and its molecular weight is 407.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anti-tumor Properties

The compound is part of a broader category of benzopyranylamine compounds explored for their potential as anti-tumor agents. For example, derivatives within this class have shown significant activity against human breast, CNS, and colon cancer cell lines, with total growth inhibition often occurring at very low concentrations. The unique structures and in vitro activities of these compounds have prompted further in vivo Xenograft testing against breast and other susceptible human cancers (Jurd, 1996).

Chemical Transformations and Synthesis Techniques

The compound is also relevant in the context of synthesizing pyrrolo[3,4-c]-pyridine and Furo[3,4-c]-pyridine derivatives through the ring transformation of thiazolidine-4-on derivatives, highlighting its role in the creation of complex heterocyclic structures that could be valuable in various pharmacological applications (Zaleska, 1987).

Catalytic Reactions

In the realm of catalytic reactions, this compound's derivatives have been involved in transformations leading to hydroxy ketones through bond cleavage and hydrolysis mechanisms, indicating its utility in organic synthesis, particularly in reactions involving nonacarbonyldiiron, pentacarbonyliron, or hexacarbonylmolybdenum (Nitta et al., 1985).

Applications in Heterocyclic Chemistry

Further, the compound's framework has been instrumental in studies on heterocyclic enaminonitriles, leading to the preparation of dihydrothiophenium derivatives and their recyclization with a base, showcasing its significance in the synthesis of novel heterocyclic compounds with potential pharmaceutical applications (Yamagata et al., 1993).

Role in the Synthesis of Bridgehead N-Heterocycles

Additionally, reactions involving this compound have led to the synthesis of trichloromethylated bridgehead N-heterocycles, further expanding its utility in the creation of complex molecules with potential as novel pharmacophores (Yavari et al., 2006).

Properties

IUPAC Name

(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-morpholin-4-ylethyl)-5-pyridin-3-ylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-16-4-6-17(7-5-16)21(27)19-20(18-3-2-8-24-15-18)26(23(29)22(19)28)10-9-25-11-13-30-14-12-25/h2-8,15,20,27H,9-14H2,1H3/b21-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJINHFQVLWSMNF-XUTLUUPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CN=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CN=CC=C4)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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